molecular formula C8H8O3S B7893363 4-Oxo-4-(thiophen-3-yl)butanoic acid CAS No. 1878-23-5

4-Oxo-4-(thiophen-3-yl)butanoic acid

Cat. No.: B7893363
CAS No.: 1878-23-5
M. Wt: 184.21 g/mol
InChI Key: YBGPMJKHIYTKIG-UHFFFAOYSA-N
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Description

4-Oxo-4-(thiophen-3-yl)butanoic acid is a high-purity organic compound with the molecular formula C8H8O3S and a molecular weight of 184.21 g/mol . This compound, supplied under the identifier 1878-23-5, serves as a versatile synthetic building block in organic chemistry and drug discovery research . Its structure features both a reactive carboxylic acid and a ketone group adjacent to a thiophene ring, making it a valuable precursor for the synthesis of more complex molecules, including derivatives of 4-hydroxybutanoic acid which are of interest in medicinal chemistry . Researchers utilize this compound to develop novel ligands for various biological targets. Proper storage conditions are essential for maintaining stability; it should be kept in a dark place, sealed, and under dry conditions at 2-8°C . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-oxo-4-thiophen-3-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-7(1-2-8(10)11)6-3-4-12-5-6/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGPMJKHIYTKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311325
Record name 4-oxo-4-thiophen-3-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-23-5
Record name NSC241158
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-thiophen-3-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Reagents :

    • Thiophene (1.0 equiv)

    • Succinic anhydride (1.2 equiv)

    • Anhydrous AlCl₃ (2.0 equiv)

    • Dichloromethane (DCM) or nitrobenzene as solvent

  • Procedure :

    • Thiophene and succinic anhydride are dissolved in DCM under nitrogen.

    • AlCl₃ is added gradually at 0°C to control exothermicity.

    • The mixture is refluxed at 40–50°C for 6–8 hours.

    • Quenching is performed with ice-cold ammonium chloride, followed by extraction with ethyl acetate.

  • Yield and Byproducts :

    • Typical yields range from 65% to 75% after recrystallization.

    • Major byproducts include 3-acetylthiophene (from over-acylation) and decarboxylated derivatives.

Table 1: Optimization of Friedel-Crafts Acylation

ParameterOptimal ConditionEffect on Yield
Catalyst (AlCl₃)2.0 equivMaximizes acylation
Temperature45°CBalances rate and side reactions
Reaction Time7 hoursCompletes acylation
SolventDCMEnhances solubility

Hydrolysis of Methyl 4-Oxo-4-(thiophen-3-yl)butanoate

Ester hydrolysis is a robust method for converting ester precursors into carboxylic acids. Methyl 4-oxo-4-(thiophen-3-yl)butanoate, synthesized via Knoevenagel condensation, serves as a key intermediate.

Synthetic Route to Methyl Ester

  • Knoevenagel Condensation :

    • Thiophene-3-carboxaldehyde reacts with ethyl acetoacetate in the presence of piperidine (catalyst).

    • Conditions: Ethanol solvent, reflux for 4 hours, yielding the α,β-unsaturated ketone ester.

  • Hydrolysis to Carboxylic Acid :

    • Basic Hydrolysis : 4N NaOH, 80°C, 3 hours.

    • Acidic Hydrolysis : 6M HCl, reflux, 6 hours.

    Yields for basic hydrolysis (85–90%) exceed acidic methods (70–75%) due to reduced decarboxylation.

Table 2: Comparative Hydrolysis Conditions

ConditionReagentsYield (%)Purity (HPLC)
Basic HydrolysisNaOH, H₂O/EtOH8898.5
Acidic HydrolysisHCl, H₂O7295.2

Grignard Addition Followed by Oxidation

A less conventional but effective approach involves Grignard reagent addition to γ-keto ester intermediates, followed by oxidation and hydrolysis.

Stepwise Synthesis

  • Grignard Reaction :

    • Thiophene-3-magnesium bromide reacts with ethyl 4-oxobutanoate.

    • Conditions: Tetrahydrofuran (THF), 0°C to room temperature, 2 hours.

  • Oxidation and Hydrolysis :

    • The intermediate alcohol is oxidized using pyridinium chlorochromate (PCC) to the ketone.

    • Saponification with NaOH yields the final acid.

Yield : 60–65% overall, limited by over-oxidation side reactions.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound

MethodYield (%)Purity (%)ScalabilityKey Challenges
Friedel-Crafts Acylation7097HighByproduct formation
Ester Hydrolysis8898.5ModerateDecarboxylation risk
Grignard/Oxidation6295LowMulti-step complexity

Analytical Validation and Characterization

  • Spectroscopic Confirmation :

    • ¹H NMR (DMSO-d₆): δ 8.02 (s, 1H, ketone), 7.45–7.30 (m, 3H, thiophene), 2.65 (t, 2H, CH₂), 2.50 (t, 2H, CH₂).

    • IR (KBr) : 1710 cm⁻¹ (C=O, acid), 1685 cm⁻¹ (C=O, ketone), 3100 cm⁻¹ (thiophene C-H).

  • Chromatographic Purity :

    • HPLC retention time: 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow systems to enhance reproducibility and safety. Key adaptations include:

  • Catalyst Recycling : AlCl₃ recovery via aqueous washes.

  • Solvent Recovery : Distillation of DCM for reuse.

  • Automated pH Control : Precisely regulates hydrolysis steps to minimize degradation .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics position it as a potential candidate for drug development. Thiophene derivatives are known for their biological activities, which include antimicrobial and anti-inflammatory effects. The following table summarizes some notable applications of related thiophene compounds:

Compound Name Structural Features Notable Activities
4-Oxo-4-(phenyl)butanoic acidAromatic phenyl groupAntimicrobial properties
3-Thiophenecarboxylic acidCarboxylic acid with thiopheneAnti-inflammatory effects
5-Methylthiophene-2-carboxylic acidMethyl group on thiopheneAntitumor activity

4-Oxo-4-(thiophen-3-yl)butanoic acid may serve as a building block for synthesizing more complex pharmaceutical agents, particularly those targeting metabolic pathways or acting as enzyme inhibitors. Its ketone functionality allows for various chemical transformations that can enhance biological activity.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of other compounds. Its ability to undergo reactions such as esterification and amination opens avenues for creating novel derivatives with tailored properties. The following are common synthetic methods applicable to this compound:

  • Esterification : Reacting the carboxylic acid group with alcohols can yield esters that might possess improved solubility or bioavailability.
  • Amination : Introducing amine groups can create derivatives with enhanced pharmacological profiles.

Materials Science

The unique properties of thiophene derivatives have also led to their exploration in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The incorporation of this compound into polymer matrices could improve the electronic properties of the resulting materials, making them suitable for applications in organic electronics.

Comparison with Similar Compounds

Aryl-Substituted 4-Oxo-butanoic Acids

Compounds sharing the 4-oxo-butanoic acid backbone but differing in the substituent at the 4-position were analyzed:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
4-Oxo-4-(p-tolyl)butanoic acid 22071-22-3 C₁₁H₁₂O₃ 192.21 Contains a p-tolyl (methylphenyl) group instead of thiophen-3-yl; higher hydrophobicity (logP ~2.1) .
4-Oxo-4-(4-pentylphenyl)butanoic acid 64779-07-3 C₁₅H₂₀O₃ 248.32 Extended alkyl chain on phenyl ring enhances lipophilicity (logP ~3.5) .
4-Oxo-4-(3-pyridyl)butanoic acid 4192-31-8 C₉H₉NO₃ 179.18 Pyridyl group introduces nitrogen, increasing polarity and potential for hydrogen bonding .

Key Findings :

  • Replacement of thiophene with aryl groups (e.g., p-tolyl) reduces sulfur-mediated reactivity but enhances thermal stability .
  • Pyridyl analogs exhibit higher water solubility due to nitrogen’s electron-withdrawing effects .

Thiophene Isomers and Derivatives

The position of the thiophene substituent significantly impacts properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
4-Oxo-4-(thiophen-2-yl)butanoic acid Not available C₈H₈O₃S 184.21 Thiophene substituted at 2-position; steric effects alter crystal packing and melting point .
2,4-Dioxo-4-(thiophen-3-yl)butanoic acid EN300-6486841 C₈H₆O₄S 198.20 Additional oxo group at position 2 increases acidity (pKa ~2.5 vs. ~3.8 for parent compound) .

Key Findings :

  • Thiophen-2-yl isomers may exhibit distinct solid-state properties due to altered intermolecular interactions .
  • The 2,4-dioxo derivative’s enhanced acidity makes it more reactive in nucleophilic substitutions .

Heterocyclic and Functionalized Analogs

Modifications to the substituent or backbone were evaluated:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
4-Oxo-4-[3-(tetrahydrofuranmethoxy)anilino]butanoic acid 909366-66-1 C₁₅H₁₉NO₅ 293.32 Tetrahydrofuranmethoxy-anilino group introduces conformational flexibility and hydrogen-bonding potential .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Not available Varies ~250–300 Sulfanyl-carboxymethyl side chain enables chelation with metal ions, relevant in catalysis .

Key Findings :

  • Functionalization with amino or sulfanyl groups expands utility in coordination chemistry and drug design .

Biological Activity

4-Oxo-4-(thiophen-3-yl)butanoic acid is an organic compound characterized by its unique combination of a thiophene ring, a butanoic acid backbone, and a ketone functional group. Its molecular formula is C8H8O3S, with a molecular weight of 184.21 g/mol. The structural features of this compound suggest potential biological activities that warrant further investigation.

Structural Features

The compound consists of:

  • Thiophene Ring : Known for its role in various biological applications, including medicinal chemistry.
  • Butanoic Acid Backbone : A common structure in many bioactive compounds.
  • Ketone Group : Serves as an important functional group in metabolic processes.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals interesting insights into the potential activities of this compound:

Compound NameStructural FeaturesNotable Activities
4-Oxo-4-(phenyl)butanoic acidAromatic phenyl groupAntimicrobial properties
3-Thiophenecarboxylic acidCarboxylic acid with thiopheneAnti-inflammatory effects
5-Methylthiophene-2-carboxylic acidMethyl group on thiopheneAntitumor activity

This table highlights how the presence of different substituents can influence the biological activity of similar compounds.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides context for its potential applications:

  • Antimicrobial Activity : Research has shown that compounds containing thiophene rings exhibit significant antimicrobial properties against a range of bacteria, including resistant strains .
  • Anti-inflammatory Effects : Studies on similar carboxylic acids have demonstrated their ability to inhibit inflammatory pathways, suggesting that this compound may also possess such properties .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods typically used for similar compounds. These methods often involve:

  • Condensation Reactions : To form the ketone and carboxylic acid functionalities.
  • Functional Group Modifications : To enhance biological activity or alter pharmacokinetic properties .

Q & A

Q. What are the standard synthetic routes for preparing 4-Oxo-4-(thiophen-3-yl)butanoic acid?

A typical method involves reacting (E)-4-(thiophen-3-yl)-4-oxo-2-butenoic acid with thioglycolic acid in methanol under stirring for 3–4 hours at room temperature. The product is isolated via solvent evaporation under reduced pressure, followed by crystallization from water or other solvents . Optimization may include adjusting stoichiometry (e.g., 1:1.5–2 molar ratio of reactants) and monitoring reaction progress using TLC or HPLC.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Peaks for the thiophenyl protons (δ 7.0–8.0 ppm), ketone (δ 2.5–3.5 ppm), and carboxylic acid (δ 12–13 ppm) are analyzed. For example, in CDCl₃, the thiophenyl group shows distinct splitting patterns .
  • IR : Strong absorption bands for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) and C-S (thiophene: ~600–700 cm⁻¹) are critical .

Q. What purification techniques are effective for isolating this compound?

Common methods include:

  • Crystallization : Water or ethanol/water mixtures precipitate the compound with high purity .
  • Column Chromatography : Silica gel with a gradient eluent (e.g., ethyl acetate/hexane) resolves impurities, particularly for derivatives with aryl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies between predicted and observed NMR/IR peaks may arise from tautomerism or impurities. Strategies include:

  • Tautomer Analysis : The keto-enol equilibrium in the β-ketoacid moiety can shift under varying pH or solvent conditions, altering spectral features. D₂O exchange experiments or pH-dependent NMR studies clarify this .
  • Purity Checks : HPLC with UV detection (e.g., C18 column, λ = 254 nm) identifies co-eluting impurities. Recrystallization or preparative TLC improves purity .

Q. What crystallographic methods are used to determine the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines the structure. Key steps:

  • Crystal Growth : Slow evaporation from DMSO or DMF yields suitable crystals.
  • Data Collection : High-resolution datasets (e.g., d-spacing < 0.8 Å) reduce refinement errors.
  • Validation : R-factors (< 5%) and residual electron density maps ensure accuracy .

Q. How can the biological activity of this compound derivatives be evaluated?

  • Antiproliferative Assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Derivatives with electron-withdrawing substituents (e.g., halogens) often show enhanced activity .
  • Enzyme Inhibition : Molecular docking studies (AutoDock Vina) and enzymatic assays (e.g., kinase inhibition) validate target engagement .

Q. What strategies optimize stability and solubility for in vivo studies?

  • Salt Formation : Reacting the carboxylic acid with sodium bicarbonate forms a water-soluble sodium salt.
  • Prodrug Design : Esterification of the acid group (e.g., ethyl ester) improves membrane permeability, with hydrolysis in vivo regenerating the active form .

Q. How do electronic effects of the thiophene ring influence reactivity?

The thiophene’s electron-rich π-system directs electrophilic substitution (e.g., bromination at the 5-position). Computational studies (DFT, Gaussian 09) correlate Hammett σ values with reaction rates for derivatives .

Methodological Considerations

Q. What analytical techniques assess purity and degradation products?

  • HPLC-MS : Reverse-phase columns (C18) with acetonitrile/water gradients separate degradation products. MS detects fragments (e.g., m/z corresponding to decarboxylation).
  • Stability Studies : Accelerated conditions (40°C/75% RH for 4 weeks) identify hydrolytic or oxidative degradation pathways .

Q. How are computational models used to predict physicochemical properties?

Software like ACD/Labs or ChemAxon calculates logP (lipophilicity), pKa (acidity), and solubility. For example, the compound’s pKa (~3.5 for the carboxylic acid) informs formulation pH .

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